Flaccidoside III Exhibits Defined α-Glucosidase Inhibition with a Measured IC50 of 256.7 μM
Flaccidoside III demonstrates a specific and quantifiable inhibitory activity against the α-glucosidase enzyme. In a standardized in vitro assay using p-nitrophenyl-α-D-glucopyranoside as a substrate, the compound exhibits an IC50 value of 256.7 ± 3.7 μM [1]. This value provides a precise benchmark for its activity, distinct from other compounds isolated from the same source.
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 256.7 ± 3.7 μM |
| Comparator Or Baseline | Acarbose (positive control): 127.9 ± 2.0 μM [1] |
| Quantified Difference | Flaccidoside III is approximately 2.0-fold less potent than acarbose in this assay. |
| Conditions | In vitro α-glucosidase assay; substrate: p-nitrophenyl-α-D-glucopyranoside; doses: 12.5 to 250 µM [1]. |
Why This Matters
This quantitative benchmark allows researchers to directly compare the compound's activity against a well-characterized clinical standard (acarbose) and other α-glucosidase inhibitors, facilitating informed selection for specific assay conditions or mechanistic studies.
- [1] Parveen, A., et al. (2020). A New Oleanane Type Saponin from the Aerial Parts of Nigella sativa with Anti-Oxidant and Anti-Diabetic Potential. Molecules, 25(9), 2171. https://doi.org/10.3390/molecules25092171 View Source
